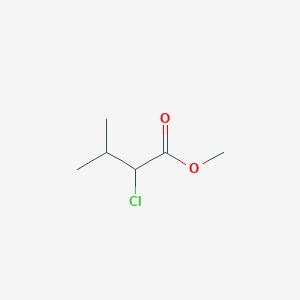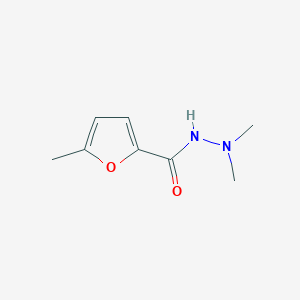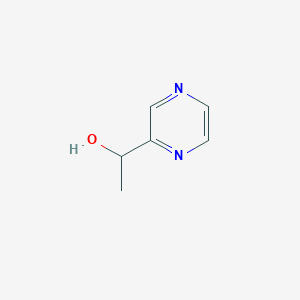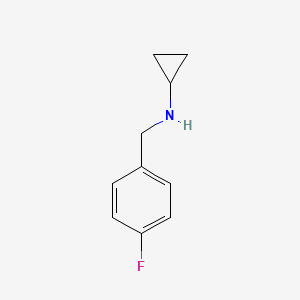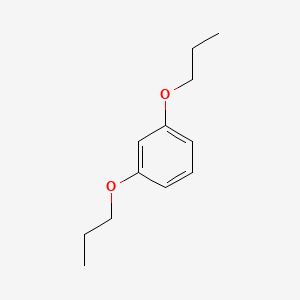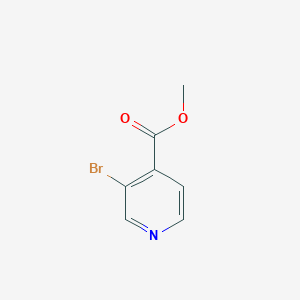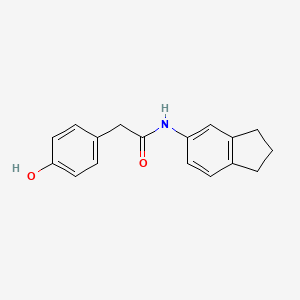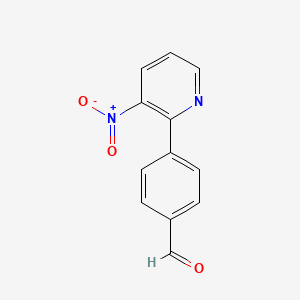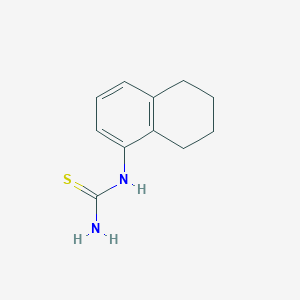![molecular formula C15H13ClN2O3S B1362982 1-[4-[(2-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-methoxymethanimine](/img/structure/B1362982.png)
1-[4-[(2-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-methoxymethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(2-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-methoxymethanimine is a complex organic compound with the molecular formula C15H13ClN2O3S. This compound is characterized by the presence of a chlorobenzyl group, a nitrobenzene moiety, and an O-methyloxime functional group. It is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(2-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-methoxymethanimine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chlorobenzyl sulfanyl intermediate: This involves the reaction of 2-chlorobenzyl chloride with a thiol compound under basic conditions to form the 2-chlorobenzyl sulfanyl intermediate.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formylation: The nitrated compound undergoes formylation to introduce the aldehyde group.
O-methyloxime formation: Finally, the aldehyde compound is reacted with methoxyamine hydrochloride in the presence of a base to form the O-methyloxime derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-[(2-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-methoxymethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, leading to the formation of amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzyl derivatives
Wissenschaftliche Forschungsanwendungen
1-[4-[(2-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-methoxymethanimine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-[(2-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-methoxymethanimine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime
- 4-[(2-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime
Uniqueness
1-[4-[(2-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-methoxymethanimine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzyl group, nitro group, and O-methyloxime moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C15H13ClN2O3S |
|---|---|
Molekulargewicht |
336.8 g/mol |
IUPAC-Name |
1-[4-[(2-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-methoxymethanimine |
InChI |
InChI=1S/C15H13ClN2O3S/c1-21-17-9-11-6-7-15(14(8-11)18(19)20)22-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3 |
InChI-Schlüssel |
PKQZVMOZJQUXFV-UHFFFAOYSA-N |
Kanonische SMILES |
CON=CC1=CC(=C(C=C1)SCC2=CC=CC=C2Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine](/img/structure/B1362919.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B1362941.png)

